molecular formula C14H22N4O B2951823 4-Amino-N,1-dicyclopentyl-1H-pyrazole-5-carboxamide CAS No. 2101199-72-6

4-Amino-N,1-dicyclopentyl-1H-pyrazole-5-carboxamide

Cat. No.: B2951823
CAS No.: 2101199-72-6
M. Wt: 262.357
InChI Key: YHKFTCGSZYHYIL-UHFFFAOYSA-N
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Description

4-Amino-N,1-dicyclopentyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C14H22N4O. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry and other fields . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino and carboxamide groups, as well as dicyclopentyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,1-dicyclopentyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,1-dicyclopentyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted pyrazoles .

Scientific Research Applications

4-Amino-N,1-dicyclopentyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N,1-dicyclopentyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-N,1-dicyclopentyl-1H-pyrazole-5-carboxamide is unique due to its dicyclopentyl substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-amino-N,2-dicyclopentylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c15-12-9-16-18(11-7-3-4-8-11)13(12)14(19)17-10-5-1-2-6-10/h9-11H,1-8,15H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKFTCGSZYHYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=NN2C3CCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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